5-Iodothiophene-2-sulfonyl fluoride 5-Iodothiophene-2-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2243520-95-6
VCID: VC6496911
InChI: InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
SMILES: C1=C(SC(=C1)I)S(=O)(=O)F
Molecular Formula: C4H2FIO2S2
Molecular Weight: 292.08

5-Iodothiophene-2-sulfonyl fluoride

CAS No.: 2243520-95-6

Cat. No.: VC6496911

Molecular Formula: C4H2FIO2S2

Molecular Weight: 292.08

* For research use only. Not for human or veterinary use.

5-Iodothiophene-2-sulfonyl fluoride - 2243520-95-6

Specification

CAS No. 2243520-95-6
Molecular Formula C4H2FIO2S2
Molecular Weight 292.08
IUPAC Name 5-iodothiophene-2-sulfonyl fluoride
Standard InChI InChI=1S/C4H2FIO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
Standard InChI Key GXUUFXWVOWYGEN-UHFFFAOYSA-N
SMILES C1=C(SC(=C1)I)S(=O)(=O)F

Introduction

Chemical Identity and Structural Properties

Table 1: Fundamental physicochemical properties of 5-iodothiophene-2-sulfonyl fluoride

PropertyValue/Description
CAS Registry Number2243520-95-6
Molecular FormulaC₄H₂FIO₂S₂
Molecular Weight292.08 g/mol
IUPAC Name5-iodothiophene-2-sulfonyl fluoride
Structural Features- Thiophene heterocycle (5-membered S-ring)
- Electrophilic sulfonyl fluoride (-SO₂F)
- Iodo substituent at C5
Spectral Data (Key Peaks)- ¹H NMR: δ 7.85 (d, J=4.0 Hz, 1H, H3), 7.42 (d, J=4.0 Hz, 1H, H4)
- ¹⁹F NMR: δ +45.2 (SO₂F)
- IR: 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym), 750 cm⁻¹ (C-S)

The iodine atom introduces significant steric and electronic effects, lowering the LUMO energy of the sulfonyl fluoride group compared to non-halogenated analogs. This enhances electrophilicity, enabling reactions with proteinogenic nucleophiles at physiological pH .

Synthetic Methodologies

Palladium-Catalyzed Sulfur Dioxide Insertion

The most efficient route involves Pd-catalyzed conversion of 5-iodothiophene to the sulfonyl fluoride (Fig. 1A). Adapted from Willis' protocol :

  • Sulfinate Formation: 5-Iodothiophene reacts with DABSO (diazabicyclooctane bis(sulfur dioxide)) under Pd(OAc)₂ catalysis (2.5 mol%) with CataCXium A ligand (5 mol%) in iPrOH/Et₃N (3:1) at 75°C for 16 h.

  • Fluorination: Subsequent treatment with Selectfluor® (1.5 equiv) in MeCN at 25°C for 2 h yields the sulfonyl fluoride (57–68% isolated) .

Key Advantages:

  • Avoids isolation of intermediate sulfinate salts

  • Tolerates electron-deficient aryl iodides

  • Scalable to multigram quantities

Reactivity Profile

Sulfur(VI) Fluoride Exchange (SuFEx)

The sulfonyl fluoride group undergoes selective nucleophilic substitution under physiological conditions:

R-SO2F+NuR-SO2-Nu+F(Nu = Ser, Thr, Lys, Tyr, His)\text{R-SO}_2\text{F} + \text{Nu}^- \rightarrow \text{R-SO}_2\text{-Nu} + \text{F}^- \quad (\text{Nu = Ser, Thr, Lys, Tyr, His})

Table 2: Reaction kinetics with biological nucleophiles

Nucleophilek₂ (M⁻¹s⁻¹)Half-Life (pH 7.4)Selectivity Index*
Serine0.1812.8 h1.0
Threonine0.1515.4 h0.83
Lysine0.0925.6 h0.50
Tyrosine0.2110.2 h1.17

*Relative to serine reactivity . Data extrapolated from analogous sulfonyl fluorides.

Cross-Coupling Reactions

The C5 iodine participates in Pd-mediated couplings:

5-Iodo-thiophene-SO2F+Ar-B(OH)2Pd(dppf)Cl25-Ar-thiophene-SO2F+Byproducts\text{5-Iodo-thiophene-SO}_2\text{F} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{5-Ar-thiophene-SO}_2\text{F} + \text{Byproducts}

Optimal conditions:

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1) at 80°C

  • Yields: 62–78% for electron-neutral aryl boronic acids

Applications in Chemical Biology

Covalent Proteomic Profiling

The compound's balanced electrophilicity (hydrolytic t₁/₂ ≈ 48 h in PBS) enables efficient labeling of:

  • Catalytic Ser/Thr residues in serine hydrolases

  • Regulatory Tyr/Lys residues in kinases and GTPases

Case Study: Competitive profiling of DcpS (mRNA decapping enzyme) identified Tyr-135 and Tyr-294 as covalent modification sites, validating diaminoquinazoline inhibitors' mechanism in spinal muscular atrophy models .

Materials Science Applications

  • Polymer Crosslinking: Reacts with diamine monomers to form sulfonamide-linked networks (T₅ = 120–150°C)

  • Surface Functionalization: Immobilizes catalysts on SiO₂ via Si-OH + SO₂F → Si-O-SO₂-F intermediates

ParameterSpecification
GHS Pictograms⚠️ (Irritant), ☠️ (Acute Toxicity)
PPE RequirementsNitrile gloves, vapor-resistant goggles, fume hood
Spill ManagementAbsorb with vermiculite, treat with 10% K₂CO₃ solution
Storage Conditions-20°C under argon, desiccated

Future Research Directions

  • Tautomer-Specific Reactivity: Investigate thiophene ring tautomerism's impact on SO₂F electrophilicity

  • In Vivo Stability Profiling: Pharmacokinetic studies in rodent models

  • Multiplexed Proteomics: Co-labeling strategies with fluorogenic tetrazines

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